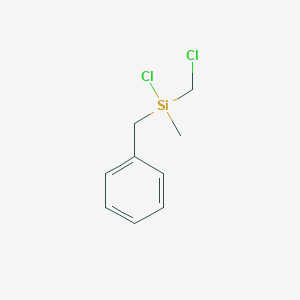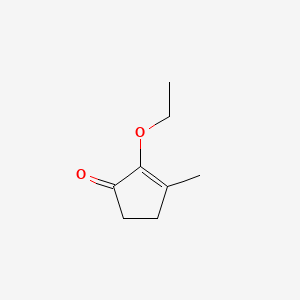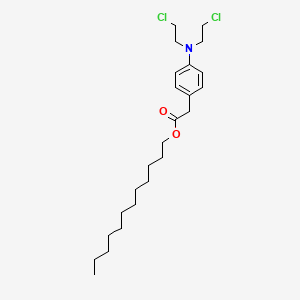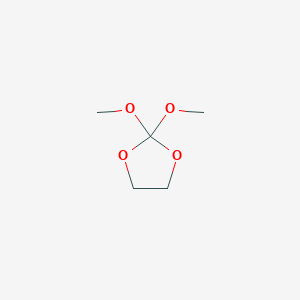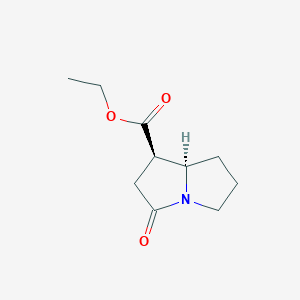![molecular formula C9H22N2S2 B14477653 3-[3-(3-Aminopropylsulfanyl)propylsulfanyl]propan-1-amine CAS No. 65755-73-9](/img/structure/B14477653.png)
3-[3-(3-Aminopropylsulfanyl)propylsulfanyl]propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(3-Aminopropylsulfanyl)propylsulfanyl]propan-1-amine is an organic compound with the molecular formula C₉H₂₂N₂S₂. It is characterized by the presence of two sulfanyl (thioether) groups and two primary amine groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-(3-Aminopropylsulfanyl)propylsulfanyl]propan-1-amine typically involves the reaction of 3-chloropropylamine with sodium sulfide, followed by further reaction with 3-chloropropylamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the amine groups, converting them into secondary or tertiary amines.
Substitution: The primary amine groups can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary and tertiary amines.
Substitution: Various alkylated or acylated derivatives
Applications De Recherche Scientifique
3-[3-(3-Aminopropylsulfanyl)propylsulfanyl]propan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules with multiple functional groups.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials
Mécanisme D'action
The mechanism of action of 3-[3-(3-Aminopropylsulfanyl)propylsulfanyl]propan-1-amine involves its interaction with various molecular targets. The primary amine groups can form hydrogen bonds and ionic interactions with biological molecules, while the sulfanyl groups can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, influencing cellular pathways and processes .
Comparaison Avec Des Composés Similaires
3-Aminopropyltriethoxysilane: This compound is used in silanization processes and as a coupling agent in the modification of surfaces
(3-Aminopropyl)trimethoxysilane: Similar to 3-Aminopropyltriethoxysilane, it is used in surface modification and the preparation of titanate nanotubes.
Uniqueness: 3-[3-(3-Aminopropylsulfanyl)propylsulfanyl]propan-1-amine is unique due to the presence of both sulfanyl and amine groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form multiple derivatives makes it a versatile compound in research and industry .
Propriétés
Numéro CAS |
65755-73-9 |
|---|---|
Formule moléculaire |
C9H22N2S2 |
Poids moléculaire |
222.4 g/mol |
Nom IUPAC |
3-[3-(3-aminopropylsulfanyl)propylsulfanyl]propan-1-amine |
InChI |
InChI=1S/C9H22N2S2/c10-4-1-6-12-8-3-9-13-7-2-5-11/h1-11H2 |
Clé InChI |
SKSDMPDHPIUATK-UHFFFAOYSA-N |
SMILES canonique |
C(CN)CSCCCSCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Oxabicyclo[4.2.0]oct-2-en-8-one](/img/structure/B14477570.png)
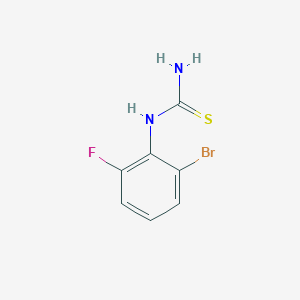
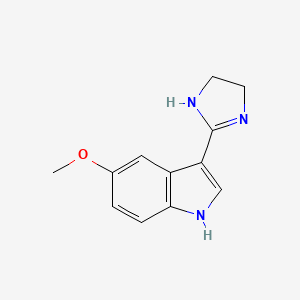



![N'-[(Ethoxycarbonyl)oxy]pyridine-2-carboximidamide](/img/structure/B14477606.png)
